molecular formula C15H16N4O B3015678 1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one CAS No. 2415565-10-3

1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one

Cat. No.: B3015678
CAS No.: 2415565-10-3
M. Wt: 268.32
InChI Key: GTSVEOSTVSRFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one (CAS 2415487-63-5) is a piperazinone derivative characterized by a benzyl group at the 1-position and a pyrimidin-2-yl substituent at the 4-position of the piperazinone ring . This molecular framework is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel bioactive compounds. Piperazinone derivatives are frequently explored for their bioisosteric properties and their ability to mimic known pharmacophores, serving as versatile scaffolds in drug discovery . The core structure of this compound places it within a class of nitrogen-containing heterocycles that are prevalent in compounds with a wide range of therapeutic activities. While specific biological data for this exact molecule is limited in the public domain, hybrids containing piperazine, benzyl, and pyrimidine motifs are extensively researched. For instance, benzimidazole–pyrimidine hybrids have been reported as potent anticancer, antimicrobial, and antiviral agents, with some exhibiting IC50 values in the nanomolar range . These related compounds often function by interacting with key cellular targets such as enzymes and receptors, potentially acting as inhibitors, agonists, or antagonists to modulate critical biological pathways . Researchers investigating structure-activity relationships (SAR) in heterocyclic compounds will find this a valuable building block. The presence of the pyrimidine ring, a fundamental component in nucleic acids and many drugs, coupled with the versatile piperazinone core, makes this compound a promising candidate for developing new chemical entities. Its primary research applications are anticipated in the fields of medicinal chemistry and biological studies , including enzyme inhibition assays, receptor binding studies, and cellular viability tests to explore potential cytotoxic effects . Handling Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1-benzyl-4-pyrimidin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-14-12-19(15-16-7-4-8-17-15)10-9-18(14)11-13-5-2-1-3-6-13/h1-8H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSVEOSTVSRFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

Industrial production of 1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can improve cognitive function in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The benzyl group in all compounds enhances membrane permeability, but the pyrido-pyrimidinone core in –4 introduces polar heteroatoms (e.g., sulfur in thioxo groups), balancing solubility .
  • Bioisosteric Replacements : Unlike the trifluoromethyl group in ’s pyrimidine derivative, 1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one lacks halogenation, suggesting differences in metabolic stability and electronic effects .
  • Target Selectivity : Piperazine-piperidine hybrids () may target sigma receptors due to their bulky substituents, while pyrimidin-2-yl derivatives could favor kinase inhibition via pyrimidine-mediated ATP binding .

Activity Profiles

  • ’s Phenylethanone Derivative: Demonstrated affinity for sigma-1 receptors (Ki < 100 nM in rodent models), attributed to the phenylethanone moiety’s hydrophobic interactions .
  • Pyrido-pyrimidinones (–4): Patent data highlights antimicrobial activity (MIC = 2–8 µg/mL against S.
  • 1-Benzyl-4-pyrimidin-2-ylpiperazin-2-one: Analogous pyrimidinyl-piperazinones are reported as JAK2 inhibitors (IC₅₀ ~50 nM), suggesting therapeutic relevance in myeloproliferative disorders .

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